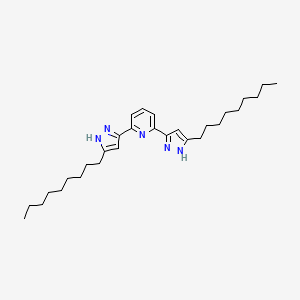
2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine is a complex organic compound that belongs to the family of bis(pyrazolyl)pyridines. These compounds are known for their versatile coordination chemistry and are often used as ligands in the formation of metal complexes. The unique structure of this compound allows it to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine typically involves the reaction of 2,6-dichloropyridine with 5-nonyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets include enzymes and receptors, and its pathways involve modulation of metal ion homeostasis and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(1H-pyrazol-3-yl)pyridine
- 2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine
- 2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine
Uniqueness
2,6-Bis(5-nonyl-1H-pyrazol-3-YL)pyridine is unique due to its long nonyl side chains, which enhance its lipophilicity and ability to interact with hydrophobic environments. This property makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic surfaces .
Eigenschaften
CAS-Nummer |
191546-16-4 |
|---|---|
Molekularformel |
C29H45N5 |
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
2,6-bis(5-nonyl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C29H45N5/c1-3-5-7-9-11-13-15-18-24-22-28(33-31-24)26-20-17-21-27(30-26)29-23-25(32-34-29)19-16-14-12-10-8-6-4-2/h17,20-23H,3-16,18-19H2,1-2H3,(H,31,33)(H,32,34) |
InChI-Schlüssel |
SAONWUWLGMZMJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=NN1)C2=NC(=CC=C2)C3=NNC(=C3)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


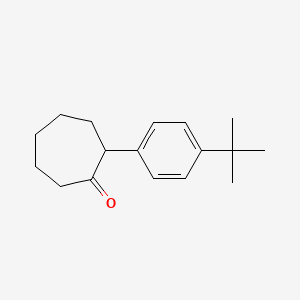


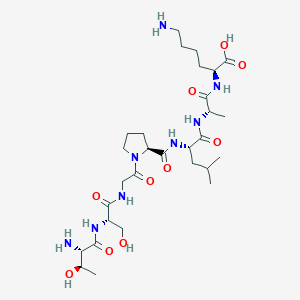

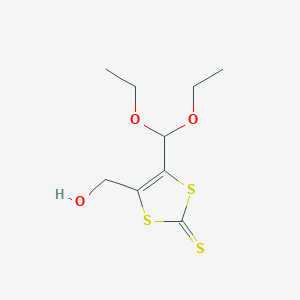
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)

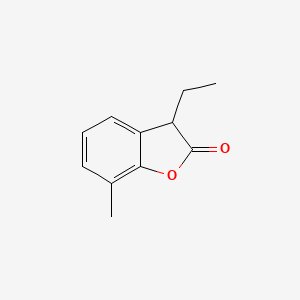

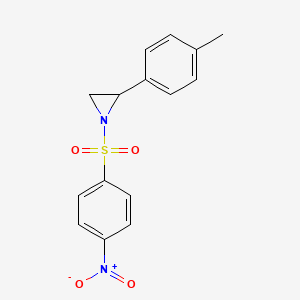
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
